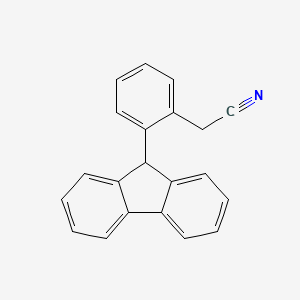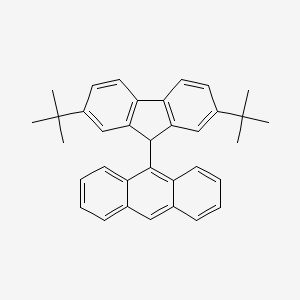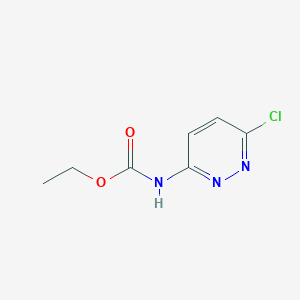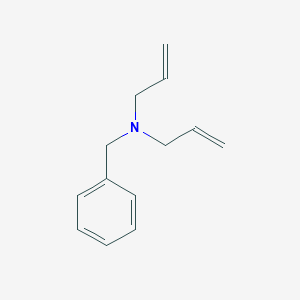
N-Allyl-N-benzylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-benzylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N. It is a derivative of benzylamine, where the amine group is substituted with an allyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Allyl-N-benzylprop-2-en-1-amine can be synthesized through a reaction involving benzaldehyde and allylamine. The process typically involves the following steps:
Preparation of Benzylamine: Benzaldehyde is reacted with ammonia or an amine to form benzylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-N-benzylprop-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The allyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-allyl-N-benzylamines.
Aplicaciones Científicas De Investigación
N-Allyl-N-benzylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Allyl-N-benzylprop-2-en-1-amine involves its interaction with various molecular targets. The allyl and benzyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Allylmethylamine: Similar in structure but with a methyl group instead of a benzyl group.
N-Benzylprop-2-en-1-amine: Lacks the allyl group, making it less reactive in certain types of reactions.
Diallylamine: Contains two allyl groups, offering different reactivity and applications.
Uniqueness
N-Allyl-N-benzylprop-2-en-1-amine is unique due to the presence of both allyl and benzyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-benzyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
Clave InChI |
LAVWIZQBXPOEEM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


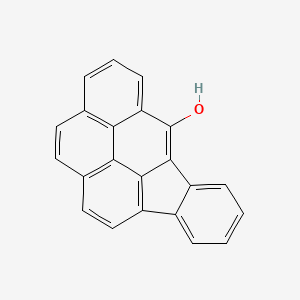
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
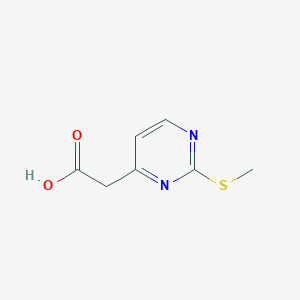
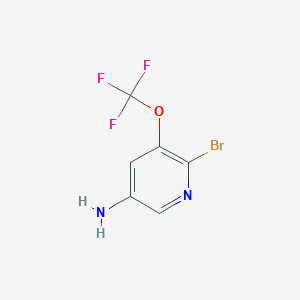
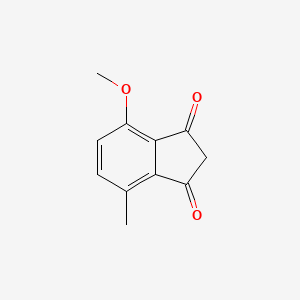
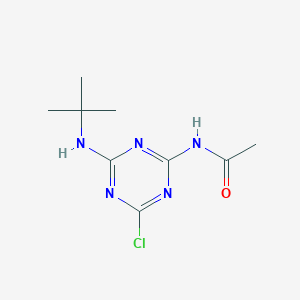
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
